
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which also bears a hydroxy group (-OH) and an acetic acid moiety (-CH2COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-hydroxyphenylacetic acid, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-2-(trifluoromethyl)benzaldehyde or 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and ionic interactions with target molecules, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)phenylacetic acid:
4-Hydroxy-3-(trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.
Uniqueness: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxy, trifluoromethyl, and carboxylic acid groups provides a versatile scaffold for the development of new compounds with diverse applications.
Biological Activity
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (HTFA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
HTFA is characterized by the presence of a trifluoromethyl group, which significantly enhances its reactivity and solubility. The structural formula can be represented as follows:
This unique trifluoromethyl group often contributes to the compound's biological activity by influencing its interactions with biological targets.
1. Pharmacological Effects
HTFA has shown promise in various pharmacological contexts, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency compared to their non-fluorinated analogs. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can increase the inhibition of serotonin uptake by sixfold compared to similar compounds without this modification .
2. Antimicrobial Activity
HTFA has been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective antifungal |
3. Anticancer Potential
Recent studies have explored HTFA's role as an anticancer agent. It has been investigated for its effects on various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa). The compound exhibited notable cytotoxic effects, leading to apoptosis in these cell lines .
The mechanisms through which HTFA exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : HTFA may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : In cancer cells, HTFA appears to activate apoptotic pathways, leading to cell death.
- Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to the disruption of microbial cell membranes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of HTFA demonstrated its effectiveness against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria and fungi, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In another investigation, HTFA was tested on MCF7 and HeLa cells. The results indicated that HTFA induced significant cell death at concentrations above 50 µM, with IC50 values suggesting potent activity against these cancer types .
Properties
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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